molecular formula C9H9BrF2O B1439748 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene CAS No. 1017779-51-9

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Cat. No.: B1439748
CAS No.: 1017779-51-9
M. Wt: 251.07 g/mol
InChI Key: FLUSMXIXICUDDW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C9H9BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethoxy group at the fifth position, and two fluorine atoms at the first and third positions. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 5-ethoxy-1,3-difluorobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification.

Comparison with Similar Compounds

    2-(Bromomethyl)-1,3-difluorobenzene: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-(Chloromethyl)-5-ethoxy-1,3-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-(Bromomethyl)-4-ethoxy-1,3-difluorobenzene: Positional isomer with the ethoxy group at the fourth position, leading to different steric and electronic effects.

Uniqueness: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the ethoxy group, makes it a versatile intermediate for various synthetic applications and potential biological activities.

Properties

IUPAC Name

2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-6-3-8(11)7(5-10)9(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUSMXIXICUDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674012
Record name 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-51-9
Record name 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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